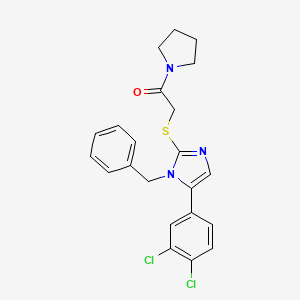
2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H21Cl2N3OS and its molecular weight is 446.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic molecule characterized by its complex structure, which includes an imidazole ring and a pyrrolidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will detail its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H20Cl2N4S, with a molecular weight of approximately 422.32 g/mol. Its structure features an imidazole ring known for its significant pharmacological properties, including the ability to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the imidazole ring through condensation reactions.
- Introduction of the thioether linkage.
- Final coupling with the pyrrolidine moiety.
These synthetic routes highlight the complexity involved in producing this compound, which may influence its biological activity.
Antimicrobial Properties
Research indicates that compounds containing imidazole rings often exhibit significant antimicrobial activity. For instance, studies have shown that similar imidazole derivatives possess efficacy against various pathogens, including bacteria and fungi. The presence of the dichlorophenyl group in this compound may enhance its antimicrobial properties due to increased lipophilicity and potential interactions with microbial membranes.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit comparable activity. The mechanism of action is believed to involve:
- Inhibition of cell proliferation.
- Induction of apoptosis in cancer cells.
In vitro studies have shown promising results where derivatives of imidazole exhibited IC50 values lower than standard chemotherapeutic agents, indicating potent anticancer activity.
Case Studies
Several case studies provide insights into the biological efficacy of related compounds:
| Study | Compound | Activity | IC50 (µM) |
|---|---|---|---|
| (E)-N’-(3,4-dihydroxybenzylidene)-2-thioacetamide | Anticancer | 0.24 | |
| 2-substituted imidazoles | Antimicrobial | <10 | |
| Various thiazole derivatives | Anticonvulsant | 0.275 |
These studies underscore the potential for this compound to contribute to therapeutic strategies against infections and cancer.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The imidazole ring can participate in hydrogen bonding and π–π interactions with enzymes or receptors.
- Membrane Interaction : The lipophilic nature due to the dichlorophenyl group may facilitate membrane penetration, enhancing bioavailability and efficacy against microbial or cancerous cells.
Propiedades
IUPAC Name |
2-[1-benzyl-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3OS/c23-18-9-8-17(12-19(18)24)20-13-25-22(27(20)14-16-6-2-1-3-7-16)29-15-21(28)26-10-4-5-11-26/h1-3,6-9,12-13H,4-5,10-11,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZPKYXEMACYEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














